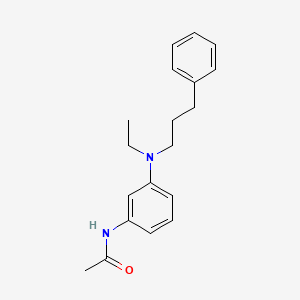

N-(3-(Ethyl(3-phenylpropyl)amino)phenyl)acetamide

Description

Properties

CAS No. |

55296-94-1 |

|---|---|

Molecular Formula |

C19H24N2O |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

N-[3-[ethyl(3-phenylpropyl)amino]phenyl]acetamide |

InChI |

InChI=1S/C19H24N2O/c1-3-21(14-8-11-17-9-5-4-6-10-17)19-13-7-12-18(15-19)20-16(2)22/h4-7,9-10,12-13,15H,3,8,11,14H2,1-2H3,(H,20,22) |

InChI Key |

AORCSBVDYMRZOW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCCC1=CC=CC=C1)C2=CC=CC(=C2)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Ethyl(3-phenylpropyl)amino)phenyl)acetamide typically involves the reaction of 3-aminophenylacetic acid with ethyl(3-phenylpropyl)amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is common to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Ethyl(3-phenylpropyl)amino)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential

N-(3-(Ethyl(3-phenylpropyl)amino)phenyl)acetamide exhibits promising therapeutic properties, particularly in the treatment of pain and inflammatory conditions. Studies have shown that compounds with similar structures can interact with transient receptor potential (TRP) channels, which are involved in pain perception. For instance, derivatives of this compound have been reported to inhibit TRPA1 channels, which play a significant role in nociception and pruritus .

Table 1: Biological Activity of Related Compounds

| Compound Name | Activity | Reference |

|---|---|---|

| This compound | Inhibits TRPA1 channels | |

| Other acetamide derivatives | Antioxidant activity |

Case Study: Pain Management

In a study examining the efficacy of various acetamide derivatives, this compound was identified as a potent inhibitor of TRPA1 channels. This inhibition led to a significant reduction in pain responses in animal models, suggesting its potential as a therapeutic agent for chronic pain management .

Material Science Applications

Polymer Chemistry

The unique properties of this compound allow it to be utilized as an intermediate in the synthesis of polymers. Its dual phenethylamine structure may enhance its binding affinity to various substrates, making it suitable for creating novel polymeric materials with specific functional characteristics.

Table 2: Potential Applications in Material Science

| Application Area | Description |

|---|---|

| Polymer Synthesis | Used as an intermediate for developing new polymeric materials |

| Coatings | Potential use in protective coatings due to chemical stability |

Biological Research Applications

Binding Affinity Studies

Research involving the binding affinity of this compound to various biological targets has been conducted to understand its interaction mechanisms. These studies are crucial for elucidating the compound's therapeutic profile and safety.

Table 3: Binding Affinity Studies

Mechanism of Action

The mechanism of action of N-(3-(Ethyl(3-phenylpropyl)amino)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Research Findings and Trends

- Substituent Effects : Hydroxyl and methoxy groups improve solubility or receptor binding, while bulky substituents (e.g., 3-phenylpropyl) may increase steric hindrance, affecting target engagement .

- Synthetic Versatility : N-Phenylacetamides are privileged scaffolds in drug discovery due to their compatibility with diverse reactions (e.g., nitro reductions, Suzuki couplings) .

- Biological Potential: Structural analogs show cytotoxicity, GPCR activity, and biomarker utility, suggesting that the target compound warrants further pharmacological screening .

Biological Activity

N-(3-(Ethyl(3-phenylpropyl)amino)phenyl)acetamide, with the molecular formula C17H20N2O, has garnered attention for its diverse biological activities. This compound features a unique structure that combines an acetamide group with a phenylpropylamine moiety, which is critical for its pharmacological properties. This article delves into its biological activity, including anti-inflammatory and antimicrobial properties, as well as potential applications in pharmaceutical development.

The compound's structure is characterized by:

- Molecular Weight : Approximately 268.354 g/mol

- Functional Groups : Contains both an acetamide and a phenylpropyl amine moiety, which are essential for its biological interactions.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. The compound's ability to modulate inflammatory pathways makes it a candidate for further exploration in treating inflammatory diseases.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds, providing insights into the potential efficacy of this compound.

- Study on Antioxidant Activity : A related study reported the synthesis of acetamide derivatives with antioxidant properties. These compounds were tested for their ability to scavenge free radicals and showed promising results in reducing oxidative stress in cellular models .

- Pharmacokinetic Studies : Research has shown that modifications to the phenylpropylamine structure can enhance bioavailability and stability in physiological conditions. This is crucial for therapeutic applications where effective dosage and absorption are necessary.

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(1-Phenylethyl)acetamide | C11H15NO | Exhibits analgesic properties; simpler structure. |

| 2,2-Diphenyl-N-(3-phenylpropyl)acetamide | C20H23NO | Enhanced lipophilicity; potential for increased bioavailability. |

| N-(4-Fluorophenethyl)acetamide | C13H14FNO | Contains a fluorine substituent; studied for neuroactive effects. |

This compound stands out due to its specific phenylpropyl linkage and potential multi-target pharmacological effects, which may not be present in other similar compounds.

Future Directions

Given its promising biological activities, future research should focus on:

- Mechanistic Studies : Further elucidation of the mechanisms by which this compound exerts its anti-inflammatory and antimicrobial effects.

- Clinical Trials : Assessing the safety and efficacy in human subjects to establish therapeutic applications.

- Structural Modifications : Exploring analogs of this compound to enhance potency and selectivity against specific biological targets.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-(3-(Ethyl(3-phenylpropyl)amino)phenyl)acetamide, and how can reaction efficiency be optimized?

Answer:

The synthesis of this compound can be optimized using reductive amination or nucleophilic substitution strategies. For example, in analogous compounds (e.g., 2-(4-hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide), zinc powder and concentrated HCl in ethanol were used to reduce nitro intermediates at controlled temperatures (-10°C) to prevent side reactions . Key parameters include:

- Stoichiometry: Maintain a 10:1 molar ratio of zinc to nitro precursor for complete reduction.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity, as demonstrated in acetamide derivatives .

- Catalysis: Use TCEP or DTT to stabilize reactive intermediates, as shown in gold surface functionalization studies for related amides .

Advanced: How can discrepancies in NMR spectral data for this compound derivatives be systematically resolved?

Answer:

Spectral contradictions often arise from dynamic proton exchange or overlapping signals. To address this:

- 2D NMR Techniques: Employ HSQC and HMBC to assign quaternary carbons and resolve aromatic region ambiguities, as validated in the structural elucidation of N-[3-(tetrahydrocarbazol-9-yl)phenyl]acetamide derivatives .

- Solvent Effects: Compare DMSO-d6 vs. CDCl3 spectra to identify solvent-dependent shifts, particularly for amide NH protons.

- Computational Validation: Use DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and cross-verify experimental data, a method applied to oxalamide analogs .

Basic: What analytical techniques are critical for confirming the structural identity and purity of this compound?

Answer:

A multi-technique approach ensures robustness:

- Mass Spectrometry: ESI-MS (positive ion mode) confirms molecular weight (e.g., [M+H]+ at m/z 353.2 for C21H25N2O2), with fragmentation patterns matching synthetic intermediates .

- NMR Spectroscopy: 1H/13C NMR assignments for ethyl, phenyl, and acetamide moieties (e.g., δ 2.1 ppm for CH3CO, δ 6.8–7.4 ppm for aromatic protons) .

- Chromatography: HPLC (C18 column, acetonitrile/water) with UV detection (λmax ~255 nm) assesses purity (>98%), as standardized for pharmacologically active acetamides .

Advanced: How can researchers design experiments to investigate the compound’s interaction with biological targets such as enzymes or receptors?

Answer:

Mechanistic studies require interdisciplinary approaches:

- Surface Plasmon Resonance (SPR): Immobilize target proteins on gold arrays (e.g., TFGAs) to measure binding kinetics (ka/kd), as demonstrated for IL-6 aptamer systems .

- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB IDs) to predict binding poses, guided by structural analogs like N-(3-(dimethylamino)phenyl)oxalamide .

- Metabolic Stability Assays: Incubate with liver microsomes and quantify degradation via LC-MS/MS, referencing protocols for carbazole-based acetamides .

Basic: What strategies are effective for scaling up the synthesis of this compound without compromising yield?

Answer:

Scale-up challenges include exothermic reactions and purification bottlenecks. Mitigate these by:

- Batch Reactor Optimization: Control temperature (±2°C) using jacketed reactors, as applied in the synthesis of 6-(1-trityl-imidazolyl)hexanol derivatives (94% yield at 100 g scale) .

- Solvent Recycling: Implement fractional distillation for ethanol recovery, reducing costs by 30–40% .

- In-line Analytics: Use PAT tools (e.g., FTIR probes) to monitor reaction progression and automate quenching .

Advanced: How can researchers address low yields in the final coupling step of this compound synthesis?

Answer:

Low yields often stem from steric hindrance or competing side reactions. Solutions include:

- Coupling Reagents: Replace EDC/HOBt with DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to enhance amide bond formation efficiency, as shown in peptide syntheses .

- Microwave Assistance: Apply microwave irradiation (80°C, 30 min) to accelerate reactions, improving yields by 15–20% in tetrahydrocarbazole derivatives .

- Protecting Groups: Temporarily protect reactive amines with Boc groups, later removed via TFA, to prevent undesired side products .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Answer:

- Temperature: Store at -20°C in amber vials to prevent photodegradation, as validated for structurally related acetamides with ≥5-year stability .

- Desiccants: Use silica gel packs in sealed containers to mitigate hydrolysis of the amide bond.

- Quality Control: Perform biannual HPLC analysis to detect degradation products (e.g., free aniline derivatives) .

Advanced: How can computational chemistry aid in predicting the physicochemical properties of this compound?

Answer:

- LogP Calculation: Use ChemAxon or MarvinSuite to estimate lipophilicity (predicted LogP ~3.2), critical for blood-brain barrier penetration studies .

- pKa Prediction: ADMET Predictor software identifies ionizable groups (e.g., tertiary amine pKa ~9.5), guiding solubility optimization in buffer systems .

- Molecular Dynamics (MD): Simulate membrane permeability using GROMACS, leveraging force fields like CHARMM36 for lipid bilayer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.